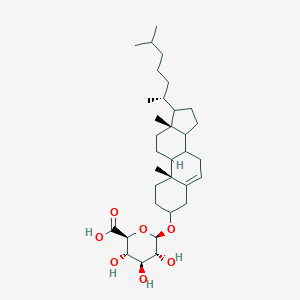

Cholesterol glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

17435-78-8 |

|---|---|

Molecular Formula |

C33H54O7 |

Molecular Weight |

562.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21+,22+,23-,24+,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |

InChI Key |

IJLBJBCDNYOWPJ-MVMUGOIMSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Synonyms |

3-O-beta-D-glucopyranuronosyl cholesterol cholesterol glucuronide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Hepatic Synthesis of Cholesterol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cholesterol glucuronide synthesis pathway in the liver. It details the core enzymatic reactions, summarizes key quantitative data, outlines detailed experimental protocols for studying the pathway, and visualizes the involved signaling networks and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, metabolic diseases, and lipid biochemistry.

Introduction

Cholesterol, an essential lipid for maintaining cellular structure and function, undergoes various metabolic transformations in the liver to ensure its homeostasis. One such transformation is glucuronidation, a phase II metabolic reaction that conjugates cholesterol with glucuronic acid, forming this compound. This process, primarily occurring in the liver, increases the water solubility of cholesterol, facilitating its elimination from the body via bile and urine[1][2]. The enzymatic machinery responsible for this conjugation belongs to the UDP-glucuronosyltransferase (UGT) superfamily[3]. Dysregulation of this pathway can have implications in various pathological conditions, including cholestasis and drug-induced liver injury. This guide will delve into the molecular mechanisms of cholesterol glucuronidation, the enzymes involved, its regulation, and the methodologies to study this important metabolic pathway.

The Core Synthesis Pathway

The synthesis of this compound is a two-substrate reaction catalyzed by UGT enzymes located in the endoplasmic reticulum of hepatocytes[4]. The pathway can be summarized as follows:

-

Substrates: The two primary substrates are cholesterol and uridine diphosphate glucuronic acid (UDPGA).

-

Enzyme: Various isoforms of the UGT superfamily are involved, with UGT1A and UGT2B families being the most prominent in drug and endobiotic metabolism[3]. Specific isoforms like UGT1A3 and UGT2B7 have been implicated in the glucuronidation of steroids and bile acids, which are structurally related to cholesterol[5][6].

-

Reaction: The UGT enzyme transfers the glucuronic acid moiety from UDPGA to the hydroxyl group of cholesterol, forming a β-D-glucuronide conjugate and releasing UDP.

-

Location: This enzymatic reaction takes place within the lumen of the endoplasmic reticulum in liver cells[7].

Quantitative Data

While extensive kinetic data for the glucuronidation of various drugs and xenobiotics by UGT enzymes are available, specific data for cholesterol as a substrate is less abundant. However, studies on related compounds like bile acids and steroids, along with data on cholesterol levels in liver microsomes, provide valuable insights.

Table 1: Kinetic Parameters of Relevant UGT Isoforms for Bile Acids and Steroids

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| UGT1A3 | Chenodeoxycholic acid (CDCA) | 10.6 - 18.6 | Not specified | [5] |

| UGT2A1 | Lithocholic acid (LCA) | 102.2 ± 14.3 | 0.805 ± 0.038 | [8] |

| UGT2A2 | Cholic acid (CA) | > 2500 | 0.045 ± 0.003 | [8] |

| UGT2B7 | Epirubicin | Not specified | Not specified | [9] |

Note: This table provides kinetic data for substrates structurally related to cholesterol, as direct kinetic data for cholesterol is sparse in the literature.

Table 2: Cholesterol Concentration in Liver Subcellular Fractions

| Subcellular Fraction | Cholesterol Concentration | Reference |

|---|---|---|

| Human Liver Microsomes | Molar cholesterol/phospholipid ratio of 0.069 | [10] |

| Endoplasmic Reticulum (ER) | ~1% of total cellular cholesterol; ~5 mol% of ER lipids |[11][12] |

Regulatory Signaling Pathways

The expression and activity of UGT enzymes involved in cholesterol glucuronidation are tightly regulated by a network of nuclear receptors that sense the levels of cholesterol and its metabolites. Key regulators include the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR).

When intracellular cholesterol levels rise, some of it is converted to oxysterols, which are natural ligands for LXR. Activated LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes, including certain UGT isoforms like UGT1A1 and UGT1A3, leading to their increased expression[13]. This creates a feed-forward mechanism where high cholesterol stimulates its own detoxification and elimination pathway.

Similarly, FXR, which is activated by bile acids (downstream metabolites of cholesterol), can also regulate the expression of UGTs such as UGT2B4. This provides another layer of control in the overall homeostasis of cholesterol and its derivatives.

Experimental Protocols

Studying the cholesterol glucuronidation pathway requires a combination of biochemical and analytical techniques. Below are detailed protocols for key experiments.

Preparation of Human Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, are the primary source of UGT enzymes for in vitro studies.

Materials:

-

Human liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Ultracentrifuge and appropriate rotors

-

Dounce homogenizer

Procedure:

-

Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

-

Homogenize the tissue in 4 volumes of homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S9 fraction) and transfer it to a new ultracentrifuge tube.

-

Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Determine the protein concentration of the microsomal preparation using a standard method like the Bradford or BCA assay.

-

Store the microsomes in aliquots at -80°C.

UGT Activity Assay for Cholesterol Glucuronidation

This assay measures the rate of this compound formation in the presence of liver microsomes and the necessary co-factor.

Materials:

-

Human liver microsomes

-

Cholesterol (solubilized, e.g., with cyclodextrin or in a suitable solvent)

-

UDPGA solution

-

Alamethicin (a pore-forming agent to overcome latency)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Pre-incubate the liver microsomes (typically 0.1-0.5 mg/mL protein) with alamethicin (e.g., 50 µg/mg protein) in the reaction buffer on ice for 15-30 minutes.

-

In a microcentrifuge tube, add the activated microsomes, cholesterol solution (at various concentrations for kinetic studies), and reaction buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of UDPGA (typically at a saturating concentration, e.g., 2-5 mM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of metabolites like this compound.

Instrumentation and Conditions (Example):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard.

Procedure:

-

Develop a specific LC gradient to separate this compound from cholesterol and other matrix components.

-

Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the detection of this compound.

-

Prepare a calibration curve using authentic this compound standard.

-

Inject the supernatant from the UGT activity assay and quantify the amount of this compound formed based on the calibration curve.

Experimental Workflow

A typical research workflow to investigate the glucuronidation of cholesterol in the liver would involve several interconnected steps, from initial hypothesis to final data interpretation.

Conclusion

The glucuronidation of cholesterol is a critical pathway in hepatic lipid metabolism, playing a key role in the detoxification and elimination of this essential molecule. The UGT enzyme superfamily is central to this process, and its activity is intricately regulated by nuclear receptors that sense cellular cholesterol levels. Understanding this pathway in detail is crucial for developing therapeutic strategies for metabolic disorders and for assessing the potential for drug-cholesterol interactions. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to further explore the fascinating and complex world of cholesterol metabolism.

References

- 1. Regulation of UDP-Glucuronosyltransferases UGT2B4 and UGT2B7 by MicroRNAs in Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UGT1A3 UDP glucuronosyltransferase family 1 member A3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of UGT2B Expression and Activity by miR-216b-5p in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol Transport to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Intracellular Cholesterol Synthesis and Transport [frontiersin.org]

- 12. Differential Role of Liver X Receptor (LXR) α and LXRβ in the Regulation of UDP-Glucuronosyltransferase 1A1 in Humanized UGT1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The Role of UDP-Glucuronosyltransferases in Cholesterol Glucuronidation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol, a vital lipid molecule, undergoes various metabolic transformations to maintain homeostasis. One such transformation, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is emerging as a significant pathway in cholesterol metabolism and detoxification. This technical guide provides an in-depth exploration of the role of UGTs in cholesterol glucuronidation, consolidating current knowledge on the involved enzymes, biochemical pathways, and relevant experimental methodologies. While direct kinetic data for cholesterol glucuronidation remains an area for future investigation, this guide offers a comprehensive framework based on the metabolism of structurally related compounds, such as bile acids and steroids, to inform research and drug development in this domain.

Introduction to UDP-Glucuronosyltransferases (UGTs) and Glucuronidation

Glucuronidation is a major phase II metabolic reaction that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion from the body.[1] This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of liver cells and to a lesser extent in other tissues like the intestine and kidneys.[1][2] UGTs play a crucial role in the detoxification and elimination of a wide array of endogenous and exogenous substances, including bilirubin, steroid hormones, bile acids, and numerous drugs.[2][3] The UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most prominent in drug and endobiotic metabolism.[2]

Cholesterol Glucuronidation: The Biochemical Pathway

Cholesterol can be metabolized into cholesterol glucuronide, a natural human metabolite primarily generated in the liver by UGT enzymes.[4] This conjugation reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of cholesterol, forming an O-glucuronide.[5] This process increases the water solubility of cholesterol, likely aiding in its transport and elimination.[4]

While the direct glucuronidation of cholesterol is established, the specific UGT isoforms responsible are inferred from studies on structurally similar substrates. The metabolism of bile acids, which are oxidative products of cholesterol, is well-characterized and provides strong evidence for the involvement of several UGTs.

Key UGT Isoforms in Steroid and Bile Acid Glucuronidation

Based on their activity towards cholesterol-related molecules, the following UGT isoforms are prime candidates for involvement in direct cholesterol glucuronidation:

-

UGT1A3: This isoform is a major enzyme in the liver responsible for the glucuronidation of bile acids, such as chenodeoxycholic acid (CDCA).[5][6]

-

UGT1A4: Known to be involved in the N-glucuronidation of various compounds, its role in O-glucuronidation of steroids is also recognized.

-

UGT2B7: This is a key enzyme in the metabolism of a wide range of substrates, including steroid hormones like androgens and estrogens, as well as bile acids.[7]

-

UGT2B17: Demonstrates high activity towards testosterone, indicating a specificity for steroid structures.[7]

-

UGT2A1 and UGT2A2: These extrahepatic UGTs have also been shown to be highly active in bile acid glucuronidation.

Quantitative Data on UGT-mediated Glucuronidation

While specific kinetic parameters for the direct glucuronidation of cholesterol are not yet available in the literature, data from studies on related endogenous compounds provide valuable insights into the potential efficiency of this process. The following tables summarize known kinetic data for the glucuronidation of bile acids and steroids by relevant UGT isoforms.

Table 1: Kinetic Parameters of UGT-mediated Bile Acid Glucuronidation

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A3 | Chenodeoxycholic Acid (CDCA) | 10.6 - 18.6 | Not Reported | [5][6] |

Table 2: Kinetic Parameters of UGT-mediated Steroid Glucuronidation

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| UGT1A1 | Estradiol | 17 | 0.4 | [8] |

| UGT2B7 | Epitestosterone | Low | Not Reported | [7] |

| UGT2B17 | Testosterone | High | Not Reported | [7] |

Note: The absence of direct kinetic data for cholesterol glucuronidation highlights a significant knowledge gap and a key area for future research. The high lipophilicity of cholesterol presents technical challenges in determining these parameters in aqueous in vitro systems.

Experimental Protocols for Cholesterol Glucuronidation Assays

The following section outlines a detailed methodology for an in vitro cholesterol glucuronidation assay, adapted from established protocols for other lipophilic UGT substrates.

Materials and Reagents

-

Enzyme Source: Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A3, UGT2B7) expressed in a suitable system.

-

Substrate: Cholesterol (high purity).

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt.

-

Buffer: 100 mM Tris-HCl buffer, pH 7.4.

-

Activating Agent: Alamethicin or a suitable detergent (e.g., Brij 58) to disrupt microsomal membrane latency.[8]

-

Solubilizing Agent: Saponin, bile salts (e.g., sodium cholate), or non-ionic surfactants (e.g., Triton X-100) to solubilize cholesterol.[9]

-

Stopping Solution: Acetonitrile or methanol containing an internal standard.

-

Other Reagents: Magnesium chloride (MgCl₂), saccharolactone (a β-glucuronidase inhibitor).

Experimental Workflow

Detailed Assay Protocol

-

Preparation of Cholesterol Stock Solution: Due to its poor aqueous solubility, cholesterol must be solubilized. Prepare a stock solution of cholesterol in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it into an aqueous buffer containing a solubilizing agent like quillaja saponin or sodium cholate.[9] The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer (100 mM, pH 7.4), MgCl₂ (10 mM), and the enzyme source (e.g., 0.1-0.5 mg/mL of human liver microsomes).

-

Microsomal Activation: To overcome the latency of UGTs, pre-incubate the reaction mixture with an activating agent such as alamethicin (e.g., 50 µg/mg of microsomal protein) on ice for 15-30 minutes.[8]

-

Reaction Initiation: Pre-warm the reaction mixture to 37°C for 3-5 minutes. Add the cholesterol substrate to the reaction mixture and pre-incubate for a further 2-3 minutes. Initiate the glucuronidation reaction by adding UDPGA (e.g., 5 mM final concentration). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.

-

Reaction Termination: Stop the reaction by adding an equal or double volume of cold acetonitrile or methanol containing a suitable internal standard for LC-MS/MS analysis.

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis of this compound formation by a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate this compound from cholesterol and other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate) is commonly used.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M-H]⁻ or [M+HCOO]⁻ ion of this compound in negative ion mode, or [M+NH₄]⁺ in positive ion mode. Specific product ions are monitored for quantification and confirmation. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Signaling Pathways and Regulation

The regulation of UGTs involved in cholesterol and bile acid metabolism is complex and involves nuclear receptors such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). These receptors are activated by a variety of endogenous and exogenous compounds and can upregulate the expression of UGT genes, thereby influencing the rate of glucuronidation.

Conclusion and Future Directions

The glucuronidation of cholesterol by UGT enzymes represents a potentially important pathway in cholesterol metabolism and detoxification. While the specific UGT isoforms and the precise kinetics of this reaction are yet to be fully elucidated, evidence from related steroid and bile acid metabolism strongly suggests the involvement of UGT1A and UGT2B family members. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate cholesterol glucuronidation. Future research should focus on:

-

Identifying the specific human UGT isoforms responsible for direct cholesterol glucuronidation.

-

Determining the kinetic parameters (Km and Vmax) for cholesterol glucuronidation by these isoforms.

-

Investigating the physiological and pathological significance of this compound.

-

Elucidating the regulatory mechanisms governing cholesterol glucuronidation.

A deeper understanding of this metabolic pathway will be invaluable for the development of novel therapeutic strategies targeting cholesterol homeostasis and related diseases.

References

- 1. admescope.com [admescope.com]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. lornajane.net [lornajane.net]

- 5. researchgate.net [researchgate.net]

- 6. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The kinetic basis for age-associated changes in quercetin and genistein glucuronidation by rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol solubilization in aqueous micellar solutions of quillaja saponin, bile salts, or nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Cholesterol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential structural component of animal cell membranes and a precursor for steroid hormones, bile acids, and vitamin D, undergoes various metabolic transformations to maintain its homeostasis. One such transformation is glucuronidation, a crucial phase II metabolic process that conjugates lipophilic compounds with glucuronic acid, thereby increasing their water solubility and facilitating their excretion from the body. The resulting metabolite, cholesterol glucuronide, is an endogenous product primarily synthesized in the liver. This technical guide provides an in-depth overview of the endogenous production of this compound, including its biosynthetic pathway, the enzymes involved, quantitative data on its physiological levels, and detailed experimental protocols for its analysis. While cholesterol itself is a well-known signaling molecule, a dedicated signaling pathway for this compound has not been established in the current scientific literature, suggesting its primary role is in cholesterol elimination.

Biosynthesis of this compound

The endogenous production of this compound is a conjugation reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[1] This process occurs predominantly in the liver, the central organ for cholesterol metabolism.[2]

The biosynthesis can be summarized in two main steps:

-

Synthesis of the Co-substrate, UDP-glucuronic acid (UDPGA): The sugar donor for the glucuronidation reaction, UDPGA, is synthesized from glucose-1-phosphate and UTP.

-

Glucuronidation of Cholesterol: A UGT enzyme transfers the glucuronic acid moiety from UDPGA to the 3β-hydroxyl group of cholesterol, forming cholesterol-3-β-D-glucuronide. This reaction converts the lipophilic cholesterol molecule into a more water-soluble conjugate.

Key Enzymes: UDP-Glucuronosyltransferases (UGTs)

The UGT superfamily is divided into several families and subfamilies. While the specific UGT isoform(s) responsible for the direct glucuronidation of endogenous cholesterol have not been definitively identified, studies on structurally similar molecules like bile acids, steroids, and cholesterol-lowering drugs provide strong indications. The primary candidates are members of the UGT1A and UGT2B subfamilies, which are highly expressed in the liver.[3][4]

-

UGT1A Family:

-

UGT1A3: This isoform is a major enzyme in the hepatic glucuronidation of bile acids, such as chenodeoxycholic acid (CDCA).[5] Given the structural similarity between cholesterol and bile acids, UGT1A3 is a plausible candidate for cholesterol glucuronidation.

-

UGT1A4: Known to glucuronidate a wide range of substrates, including steroids and drugs.[6][7] Its involvement in the metabolism of lipophilic, steroidal compounds suggests a potential role.

-

-

UGT2B Family:

-

UGT2B7: This is a key enzyme in the glucuronidation of various steroids, bile acids, and fatty acids.[8][9] Its broad substrate specificity and high expression in the liver make it a strong candidate for cholesterol glucuronidation.[10]

-

UGT2B4: Works in concert with UGT2B7 in the glucuronidation of bile acids.[8]

-

Studies on the cholesterol absorption inhibitor ezetimibe, which undergoes extensive glucuronidation, have also implicated UGT1A1 in this process, further highlighting the potential role of the UGT1A family in conjugating cholesterol and related molecules.

Quantitative Data

The concentration of this compound is significantly lower than that of free cholesterol, reflecting its role as a metabolic clearance product.

| Biological Matrix | Species | Concentration | Reference |

| Liver | Human | 18 µg/g | [2][11] |

| Plasma | Human | 6 µg/mL | [2][11] |

Signaling Pathways and Physiological Role

Currently, there is no established specific signaling pathway directly activated or modulated by this compound. The primary physiological role of cholesterol glucuronidation is detoxification and elimination.[1] By converting cholesterol into a more hydrophilic form, the body can more readily excrete it, likely via bile and urine, thus preventing its accumulation.[2]

The Human Metabolome Database (HMDB) lists "Signaling molecule" as a potential role for this compound, but this is a broad classification and is not supported by evidence of a specific pathway in the current literature.[1] Cholesterol itself is a critical signaling molecule, regulating membrane fluidity and the function of membrane proteins.[12][13][14]

Experimental Protocols

The analysis of this compound in biological samples requires specialized techniques for extraction, separation, and detection. The following are detailed methodologies adapted from established protocols for the analysis of cholesterol, steroids, and their glucuronidated metabolites.

Extraction of this compound from Liver Tissue

This protocol is based on the widely used Bligh and Dyer or Folch methods for lipid extraction.[15]

Materials:

-

Liver tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass tubes with Teflon-lined caps

Procedure:

-

Weigh approximately 1 gram of frozen liver tissue.

-

Add the tissue to a homogenizer with 10 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Homogenize the tissue until a uniform suspension is obtained.

-

Transfer the homogenate to a glass tube.

-

Add 2.5 mL of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

The lower chloroform layer contains the lipids, including cholesterol and its glucuronide. Carefully collect the lower phase using a glass pipette, avoiding the protein interface.

-

Transfer the lipid extract to a clean tube and evaporate the solvent under a stream of nitrogen.

-

The dried lipid extract can be stored at -80°C until analysis.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of steroids and their metabolites. This protocol involves enzymatic hydrolysis of the glucuronide moiety, derivatization, and subsequent GC-MS analysis.[16][17]

Materials:

-

Dried lipid extract from the previous protocol.

-

β-glucuronidase from E. coli

-

Phosphate buffer (pH 6.8)

-

Ethyl acetate

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., deuterated this compound or a related steroid glucuronide)

-

GC-MS system

Procedure:

-

Enzymatic Hydrolysis:

-

Reconstitute the dried lipid extract in 1 mL of phosphate buffer.

-

Add an appropriate amount of internal standard.

-

Add 1000 units of β-glucuronidase.

-

Incubate the mixture at 37°C for 18-24 hours to ensure complete hydrolysis of the glucuronide.

-

-

Extraction of Hydrolyzed Cholesterol:

-

After incubation, add 5 mL of ethyl acetate to the mixture.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction twice more.

-

Pool the ethyl acetate extracts and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dried residue, add 100 µL of the derivatization agent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and heat at 60°C for 1 hour to convert the cholesterol into its more volatile trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

Employ a temperature program that allows for the separation of cholesterol-TMS from other components. A typical program might start at 180°C, ramp to 280°C, and hold.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of cholesterol-TMS and the internal standard.

-

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of glucuronide conjugates without the need for hydrolysis.[18][19]

Materials:

-

Dried lipid extract.

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Reconstitute the dried lipid extract in a suitable solvent, such as methanol or acetonitrile.

-

Add the internal standard.

-

Centrifuge the sample to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic compounds.

-

-

MS/MS Detection:

-

The mass spectrometer should be operated in negative ion mode, as glucuronides readily form [M-H]⁻ ions.

-

Use multiple reaction monitoring (MRM) for quantification. The precursor ion will be the deprotonated this compound, and the product ion will be a characteristic fragment (e.g., the deprotonated glucuronic acid moiety or a fragment of the cholesterol backbone).

-

Develop a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS Workflow for this compound.

Conclusion

The endogenous production of this compound represents a key step in the metabolic clearance of cholesterol. This process, primarily occurring in the liver and catalyzed by UGT enzymes, transforms cholesterol into a water-soluble metabolite suitable for excretion. While the precise UGT isoforms responsible for endogenous cholesterol glucuronidation are still under investigation, evidence points towards the involvement of members of the UGT1A and UGT2B subfamilies. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound in biological matrices, which is essential for further research into its physiological and pathological significance. Future studies are warranted to definitively identify the specific UGTs involved and to explore any potential, as yet undiscovered, biological activities of this metabolite beyond its role in excretion.

References

- 1. hmdb.ca [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genesight.com [genesight.com]

- 7. Potential role of UGT1A4 promoter SNPs in anastrozole pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UGT2B7 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The UDP-glucuronosyltransferase 2B7 isozyme is responsible for gemfibrozil glucuronidation in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Human UGT1A3 Enzyme Conjugates Norursodeoxycholic Acid into a C23-ester Glucuronide in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cholesterol signaling - Wikipedia [en.wikipedia.org]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Influence of cholesterol on cellular signaling and fusion pore kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

Physiological Concentration of Cholesterol Glucuronide in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesterol glucuronide is an endogenous metabolite of cholesterol, synthesized primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, increases the water solubility of cholesterol, facilitating its elimination from the body. While the presence of this compound in human plasma is established, comprehensive data on its physiological concentration remains limited. This technical guide synthesizes the available information on its plasma concentration, analytical methodologies for its quantification, and its potential role in metabolic signaling pathways.

Physiological Concentration in Human Plasma

Quantitative data regarding the physiological concentration of this compound in human plasma is sparse in recent scientific literature. An earlier study reported a plasma concentration of 6 μg/mL [1]. The Human Metabolome Database also lists this compound as a substance expected to be found in blood, though it does not provide a quantified concentration. It is noted that the concentration of this compound is higher in the liver (18 μg/g) compared to plasma[1]. The limited availability of recent and comprehensive clinical studies highlights a gap in the understanding of the normal physiological range of this metabolite in the general population.

Table 1: Reported Physiological Concentration of this compound in Human Plasma

| Analyte | Matrix | Concentration | Source |

| This compound | Human Plasma | 6 μg/mL | [1] |

Metabolic Pathway of this compound

This compound is formed from cholesterol in a phase II detoxification reaction catalyzed by UDP-glucuronosyltransferases (UGTs)[1]. This enzymatic process occurs mainly in the liver and involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the cholesterol molecule. This conjugation significantly increases the polarity and water solubility of cholesterol, thereby aiding its excretion, likely into the bile[1].

Potential Role in Signaling Pathways

While direct signaling roles for this compound have not been extensively elucidated, its parent molecule, cholesterol, and its other metabolites are known to be key ligands for nuclear receptors such as the Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR)[2][3][4][5]. These receptors are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.

There is an indirect link suggesting that LXRα can upregulate the expression of UGT1A3, a specific UGT isoform involved in the glucuronidation of bile acids[3]. This suggests a potential regulatory loop where high levels of cholesterol or its oxysterol metabolites could, via LXR activation, enhance the glucuronidation and subsequent elimination of molecules like cholesterol. However, further research is required to determine if this compound itself can directly bind to and modulate the activity of these or other nuclear receptors.

Experimental Protocols for Quantification

Hypothetical LC-MS/MS Workflow

A validated LC-MS/MS method for a similar compound, ezetimibe glucuronide, provides a framework that could be adapted for this compound[6][7][8][9].

Key Considerations for Method Development:

-

Sample Preparation: Due to the complexity of the plasma matrix, a robust extraction method is crucial. Protein precipitation followed by a liquid-liquid extraction or solid-phase extraction would likely be necessary to remove interfering substances. A salting-out assisted liquid-liquid extraction (SALLE) has been shown to be effective for glucuronide metabolites[6][8].

-

Chromatography: Reverse-phase liquid chromatography would be suitable for separating this compound from other plasma components.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) in negative ion mode is typically used for the sensitive and selective detection of glucuronide conjugates. Multiple Reaction Monitoring (MRM) would be employed for quantification, using specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

Hypothetical GC-MS Workflow

GC-MS is a powerful technique for the analysis of sterols[10][11]. A method for this compound would likely involve the following steps:

Key Considerations for Method Development:

-

Hydrolysis: A key step would be the enzymatic (using β-glucuronidase) or chemical hydrolysis of the glucuronide bond to release free cholesterol, which is more amenable to GC analysis. Quantification would then be based on the difference in cholesterol concentration before and after hydrolysis.

-

Derivatization: To increase volatility and improve chromatographic performance, the resulting cholesterol would need to be derivatized, typically through silylation.

-

Internal Standard: An appropriate internal standard, such as a stable isotope-labeled cholesterol, would be essential for accurate quantification.

Conclusion and Future Directions

The study of this compound in human plasma is an area that requires further investigation. The currently available data on its physiological concentration is limited to a single, older report. For researchers and drug development professionals, this presents both a challenge and an opportunity. The development and validation of robust and sensitive analytical methods, such as LC-MS/MS, are crucial to accurately determine the physiological range of this compound in healthy and diseased populations. Furthermore, elucidating the potential direct signaling roles of this compound could open new avenues for understanding cholesterol metabolism and its impact on human health and disease. Future clinical studies are warranted to establish a definitive reference range for this metabolite and to explore its potential as a biomarker in various pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Receptors, Cholesterol Homeostasis and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nuclear receptors as targets for drug development: regulation of cholesterol and bile acid metabolism by nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]

- 11. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Cholesterol to Cholesterol Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of cholesterol to its glucuronidated form. Glucuronidation is a critical Phase II metabolic pathway that facilitates the elimination of various endogenous and exogenous lipophilic compounds by increasing their water solubility. The conversion of cholesterol to cholesterol glucuronide plays a significant role in cholesterol homeostasis and detoxification. This document details the enzymatic processes, regulatory pathways, quantitative data, and experimental methodologies relevant to the study of this metabolic transformation.

The Core Pathway: Cholesterol Glucuronidation

The enzymatic conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to cholesterol is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction primarily occurs in the liver, the central hub of cholesterol metabolism, but also takes place in extrahepatic tissues such as the intestine and kidneys. The resulting product, this compound, is a more polar, water-soluble metabolite that can be more readily excreted from the body in bile or urine.

Several UGT isoforms have been identified as key players in the glucuronidation of cholesterol and its derivatives, including bile acids. The primary enzymes involved are:

-

UGT1A3: This isoform is highly expressed in the liver and is a major enzyme responsible for the glucuronidation of bile acids, such as chenodeoxycholic acid (CDCA), a direct metabolite of cholesterol.

-

UGT2B4 and UGT2B7: These isoforms, also present in the liver and other tissues, are known to glucuronidate a wide range of substrates, including steroids and bile acids.

The glucuronidation of cholesterol itself is a recognized metabolic pathway, and the resulting this compound is an endogenous metabolite found in human tissues.

Quantitative Data

Understanding the quantitative aspects of cholesterol glucuronidation is crucial for assessing its physiological significance. The following tables summarize the available data on the tissue distribution of this compound and the kinetic parameters of the key UGT enzymes involved.

Table 1: Concentration of this compound in Human Tissues

| Tissue | Concentration | Reference |

| Liver | 18 µg/g | |

| Plasma | 6 µg/mL |

Table 2: Kinetic Parameters of UGT Enzymes

Note: Direct kinetic data for the glucuronidation of cholesterol by specific UGT isoforms is limited in the current literature. The following data for chenodeoxycholic acid (CDCA), a primary bile acid derived from cholesterol, is presented as a relevant surrogate.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| Human Liver Microsomes | Chenodeoxycholic Acid | 10.6 | Not Reported | |

| Recombinant Human UGT1A3 | Chenodeoxycholic Acid | 18.6 | Not Reported | |

| Human Liver Microsomes | Carvedilol (Glucuronide 1) | 26.6 | 106 | |

| Human Liver Microsomes | Carvedilol (Glucuronide 2) | 46.0 | 44.5 | |

| Recombinant Human UGT1A1 | Carvedilol (Glucuronide 2) | 22.1 - 55.1 | 3.33 - 7.88 | |

| Recombinant Human UGT2B4 | Carvedilol (Glucuronide 1 & 2) | 22.1 - 55.1 | 3.33 - 7.88 | |

| Recombinant Human UGT2B7 | Carvedilol (Glucuronide 1) | 22.1 - 55.1 | 3.33 - 7.88 |

Regulatory Signaling Pathways

The expression and activity of UGT enzymes are tightly regulated by a network of nuclear receptors that act as sensors for cellular lipids, including cholesterol and bile acids. The Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR) are central to this regulation.

Experimental Protocols

UDP-Glucuronosyltransferase (UGT) Activity Assay for Cholesterol

This protocol describes a general method for determining the in vitro glucuronidation of cholesterol using liver microsomes.

Materials:

-

Human liver microsomes (or recombinant UGT enzymes)

-

Cholesterol (substrate)

-

UDP-glucuronic acid (UDPGA), [¹⁴C]-labeled or unlabeled

-

Alamethicin (to permeabilize microsomal vesicles)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile or 0.7 M glycine-HCl, pH 2.0)

-

Scintillation cocktail (if using radiolabeled UDPGA)

-

HPLC system with a suitable detector (UV or fluorescence if a fluorescent cholesterol analog is used, or a radiodetector) or a TLC system.

Procedure:

-

Microsome Preparation: Thaw human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) in reaction buffer.

-

Activation: Add alamethicin to the microsomal suspension to a final concentration of 25-50 µg/mg of microsomal protein and pre-incubate on ice for 15-30 minutes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Activated microsomes

-

Cholesterol (dissolved in a suitable solvent like DMSO, final concentration to be optimized based on expected Km)

-

Reaction buffer to the final volume.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.

-

Initiation of Reaction: Start the reaction by adding UDPGA (and [¹⁴C]-UDPGA if using the radiometric method) to the pre-warmed reaction mixture. The final concentration of UDPGA should be saturating (typically 1-5 mM).

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold stopping solution.

-

Sample Processing:

-

For HPLC analysis: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for HPLC analysis.

-

For TLC analysis: Spot the supernatant onto a TLC plate and develop with an appropriate solvent system to separate this compound from unreacted cholesterol and UDPGA.

-

-

Quantification:

-

HPLC: Quantify the this compound peak area and determine the concentration using a standard curve of synthesized this compound.

-

TLC with Radiometry: Scrape the spot corresponding to this compound and quantify the radioactivity using a scintillation counter.

-

Control Reactions: Perform negative control reactions in the absence of UDPGA or microsomes to account for non-enzymatic conversion or background.

-

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma or tissue homogenates.

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

This compound analytical standard.

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume of the sample (e.g., 100 µL of plasma), add the internal standard.

-

Perform protein precipitation by adding 3-4 volumes of ice-cold protein precipitation solvent. Vortex vigorously and centrifuge to pellet the protein.

-

(Optional) For cleaner samples, the supernatant can be further purified using SPE.

-

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable gradient elution program to separate this compound from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the this compound analytical standard spiked into a matrix similar to the samples.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Experimental Workflow

The study of in vivo cholesterol glucuronidation typically follows a multi-step experimental workflow, from initial in vitro characterization to in vivo validation.

This comprehensive guide provides a foundational understanding of the in vivo metabolism of cholesterol to this compound. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals in the fields of drug metabolism, cholesterol biology, and pharmaceutical development. Further research is warranted to fully elucidate the kinetic parameters of specific UGT isoforms with cholesterol and to explore the broader physiological and pathological implications of this metabolic pathway.

An In-depth Technical Guide to Cholesterol Glucuronide: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol glucuronide is the primary water-soluble metabolite of cholesterol, formed in the liver through enzymatic conjugation with glucuronic acid. This biotransformation is a critical step in the elimination of excess cholesterol from the body. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its enzymatic synthesis, purification, and quantification using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, this document explores the metabolic pathway of this compound and clarifies its role as a terminal metabolite for excretion rather than a direct signaling molecule.

Chemical Structure and Properties

This compound, systematically named (3β)-cholest-5-en-3-yl β-D-glucopyranosiduronic acid, is an amphipathic molecule consisting of the hydrophobic cholesterol steroid nucleus linked to the hydrophilic glucuronic acid moiety via a β-glycosidic bond at the C-3 hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₅₄O₇ | |

| Molecular Weight | 562.78 g/mol | [1] |

| CAS Number | 17435-78-8 | [1] |

| Appearance | White to off-white solid | Commercial supplier data |

| Solubility | Increased water solubility compared to cholesterol | |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(C)CC[C@H]3[C@H]2CC=C4[C@@]3(C)CC--INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--[C@H]5O">C@@HC4 | |

| InChI | InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21+,22+,23-,24+,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1 |

Biological Role and Metabolism

This compound is an endogenous metabolite generated primarily in the liver. The conjugation of cholesterol with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification and elimination of various endogenous and exogenous lipophilic compounds. This process, known as glucuronidation, significantly increases the water solubility of cholesterol, facilitating its excretion into bile and subsequent elimination from the body via the feces.

The concentration of this compound is notably higher in the liver compared to plasma.[1] This is consistent with its role as a product of hepatic metabolism destined for biliary excretion.

Table 2: Reported Concentrations of this compound

| Biological Matrix | Concentration | Source |

| Human Liver | ~18 µg/g | [1] |

| Human Plasma | ~6 µg/mL | [1] |

It is important to note that current scientific literature does not support a direct signaling role for this compound. Its primary and well-established function is as a detoxified and readily excretable form of cholesterol. While cholesterol itself is a critical component of cell membranes and a precursor for signaling molecules like steroid hormones, its glucuronidated form is considered a terminal metabolite in the excretory pathway.[2][3][4][5][6]

Below is a diagram illustrating the metabolic fate of cholesterol to this compound and its subsequent excretion.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the general principles of enzymatic glucuronidation of lipophilic substrates using liver microsomes, which are rich in UGTs.[7]

Materials:

-

Cholesterol

-

UDP-glucuronic acid (UDPGA)

-

Bovine liver microsomes

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Detergent (e.g., Triton X-100 or CHAPS)

-

Organic solvents (e.g., chloroform, methanol, ethyl acetate)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Reaction Setup: In a glass vial, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, saccharolactone, and a mild detergent to solubilize the cholesterol.

-

Substrate Addition: Add cholesterol dissolved in a minimal amount of a suitable organic solvent or detergent solution to the reaction mixture.

-

Enzyme Addition: Add bovine liver microsomes to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 2-4 hours).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing cholesterol and this compound.

-

Purification:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the this compound with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Analysis: Analyze the purified fractions by Thin Layer Chromatography (TLC) or LC-MS to confirm the presence and purity of this compound.

Below is a workflow diagram for the enzymatic synthesis and purification of this compound.

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methodologies for the analysis of steroid glucuronides and other lipid metabolites in biological fluids.[8][9][10]

Materials:

-

Plasma samples

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

Example Transition for this compound: m/z 561.4 → m/z 113.1 (corresponding to the glucuronic acid fragment).

-

-

Optimize cone voltage and collision energy for maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio.

-

Quantify the concentration of this compound in the plasma samples using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Characterization

The structural elucidation of this compound is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[11]

-

Mass Spectrometry (MS): ESI-MS in negative ion mode will show the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) will produce characteristic fragments, including the loss of the glucuronic acid moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of both the cholesterol and glucuronic acid structures and establish the stereochemistry of the glycosidic linkage.

Conclusion

This compound is a key metabolite in the pathway for cholesterol elimination. Its increased water solubility, conferred by the glucuronic acid moiety, is essential for its transport into bile and subsequent excretion. While the biological significance of this compound is primarily in detoxification and excretion, the methodologies for its synthesis and quantification are of great interest to researchers in drug metabolism, lipidology, and clinical diagnostics. The protocols provided in this guide offer a framework for the preparation and analysis of this important endogenous compound. Future research may further elucidate the roles of specific UGT isoforms in cholesterol glucuronidation and the potential impact of this pathway on cholesterol homeostasis in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Signaling molecules derived from the cholesterol biosynthetic pathway: mechanisms of action and possible roles in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol signaling - Wikipedia [en.wikipedia.org]

- 4. Cholesterol in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - The Role of Cholesterol in Cell Signaling - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. The Role of Cholesterol in Activating a Key Cellular Signaling Pathway – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]

- 7. Enzymatic glucuronidation of a novel cholesterol absorption inhibitor, Sch 58235 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of human liver 3-O-beta-D-glucopyranuronosyl-cholesterol by mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Increased Cholesterol Glucuronide Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol glucuronide, an endogenous metabolite of cholesterol, is synthesized primarily in the liver through the action of UDP-glucuronosyltransferases (UGTs). This conjugation reaction significantly increases the water solubility of cholesterol, facilitating its potential excretion and playing a role in cholesterol homeostasis. Elevated levels of this compound may be indicative of altered cholesterol metabolism and have been observed in certain pathological conditions. This technical guide provides a comprehensive overview of the biological significance of increased this compound levels, including its metabolic pathways, association with disease, and relevant experimental protocols. While direct evidence for a signaling role of this compound is still emerging, its formation represents a key metabolic route with potential implications for drug development and diagnostics in metabolic and liver diseases.

Introduction

Cholesterol, a ubiquitous and essential lipid, is a critical component of cell membranes and a precursor for the synthesis of steroid hormones, vitamin D, and bile acids.[1] Its metabolism is tightly regulated to maintain cellular and systemic homeostasis. One of the key metabolic pathways for cholesterol is glucuronidation, a phase II biotransformation reaction that conjugates glucuronic acid to the cholesterol molecule, forming this compound.[2] This process is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the endoplasmic reticulum of liver cells.[3]

The addition of the glucuronic acid moiety dramatically increases the hydrophilicity of cholesterol, a modification that is generally associated with detoxification and enhanced excretion of lipophilic compounds.[2] While the precise biological roles of this compound are still under investigation, its formation is believed to be a mechanism to facilitate the elimination of excess cholesterol from the body.[4] Increased levels of this compound may, therefore, reflect a state of cholesterol overload or altered activity of the UGT enzymes. This guide will delve into the metabolic pathways, potential clinical significance, and analytical methodologies related to this compound.

This compound Metabolism

The synthesis of this compound is an enzymatic process involving the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the 3-beta-hydroxyl group of cholesterol. This reaction is catalyzed by UGT enzymes.[2] Several UGT isoforms are involved in the glucuronidation of a wide range of endogenous and exogenous compounds, including bile acids and steroids.[3] The specific UGT isoforms responsible for cholesterol glucuronidation in humans are not yet fully elucidated.

Once formed, this compound is a more water-soluble compound that can be transported in the bloodstream and is likely excreted into the bile and subsequently into the feces.[4] A portion of the synthesized this compound enters the bloodstream.[4]

Figure 1: Simplified pathway of cholesterol glucuronidation.

Quantitative Data on this compound Levels

Quantitative data on this compound levels in various physiological and pathological states are limited. However, some baseline values have been reported, and studies on related compounds in disease provide context for potential changes in this compound.

| Analyte | Matrix | Condition | Concentration | Reference |

| This compound | Human Plasma | Normal | ~6 µg/mL | [4] |

| This compound | Human Liver | Normal | ~18 µg/g | [4] |

| Bile Salt Glucuronides | Human Urine | Intrahepatic Cholestasis | 7.2 mg (total excretion) | [5] |

| Bile Salt Glucuronides | Human Urine | Extrahepatic Cholestasis | 4.7 mg (total excretion) | [5] |

Biological Significance of Increased Levels

Role in Cholesterol Homeostasis

The primary biological significance of cholesterol glucuronidation appears to be its role in facilitating cholesterol elimination. By converting lipophilic cholesterol into a water-soluble form, the body can more readily excrete it, likely via the biliary route.[4] An increase in this compound levels could therefore represent an adaptive response to cellular or systemic cholesterol excess.

Association with Liver Disease

Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of bile constituents in the liver and blood. Studies have shown that the urinary excretion of bile salt glucuronides is increased in patients with both intra- and extrahepatic cholestasis, suggesting that glucuronidation is an active pathway in this disease state.[5] Although direct measurements of this compound in cholestasis are scarce, the increased glucuronidation of other bile components points to a potential elevation of this compound as well. In liver cirrhosis, overall lipid metabolism is dysregulated, often leading to lower serum cholesterol levels as the disease progresses.[4][6] The impact on this compound levels in cirrhosis has not been well-documented.

Potential Role in Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of cholesterol-laden plaques in the arteries. While the focus has been on LDL and HDL cholesterol, the role of other cholesterol metabolites is an area of active research. The measurement of cholesterol within atherosclerotic plaques is a key area of investigation.[7] To date, there is no direct evidence linking elevated this compound levels to the pathogenesis of atherosclerosis.

Potential as a Signaling Molecule

The Human Metabolome Database lists this compound as a potential signaling molecule.[2] However, there is currently a lack of direct experimental evidence to support this. Nuclear receptors, such as the Liver X Receptor (LXR), are key regulators of cholesterol metabolism and are activated by certain oxidized cholesterol derivatives (oxysterols).[8] One study has suggested that LXRα activation may facilitate the elimination of cholesterol in the form of urinary bile acid glucuronides, indicating an indirect link between nuclear receptor signaling and the glucuronidation pathway.[2] Further research is needed to determine if this compound itself can directly interact with and modulate the activity of nuclear receptors or other signaling pathways.

Interestingly, a study on a cholesterol absorption inhibitor, SCH58235 (Ezetimibe), found that its glucuronidated form was more potent at inhibiting cholesterol absorption in rats than the parent compound.[9][10] This finding challenges the general assumption that glucuronidation is solely an inactivation and elimination pathway and suggests that glucuronide conjugates can possess significant biological activity.

Figure 2: Hypothetical signaling roles of this compound.

Experimental Protocols

Quantification of this compound by GC-MS

This protocol provides a general workflow for the analysis of cholesterol and its derivatives, which can be adapted for this compound.

5.1.1. Sample Preparation (from Plasma/Serum)

-

To 200 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid extraction with a solvent system such as chloroform:methanol (2:1, v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

5.1.2. Derivatization

-

To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups.

5.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column suitable for sterol analysis (e.g., DB-5ms).

-

Injector: Split/splitless injector at 250-280°C.

-

Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 300°C) to elute the analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific m/z values for this compound-TMS derivative and the internal standard.

-

Figure 3: General workflow for GC-MS analysis of this compound.

In Vitro Cholesterol Glucuronidation Assay using Human Liver Microsomes

This protocol describes a method to measure the formation of this compound using human liver microsomes (HLMs).

5.2.1. Reagents

-

Human Liver Microsomes (HLMs)

-

UDPGA (cofactor)

-

Cholesterol (substrate)

-

Alamethicin (pore-forming agent to permeabilize microsomal vesicles)

-

Magnesium Chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS analysis

5.2.2. Assay Procedure

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, alamethicin, and HLMs. Pre-incubate at 37°C for 5-10 minutes.

-

Prepare the substrate solution by dissolving cholesterol in a suitable organic solvent (e.g., ethanol) and then diluting it in the assay buffer.

-

Initiate the reaction by adding the cholesterol substrate and UDPGA to the pre-warmed reaction mixture.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

Figure 4: Workflow for in vitro cholesterol glucuronidation assay.

Conclusion and Future Directions

The glucuronidation of cholesterol is an established metabolic pathway, yet its full biological significance, particularly in the context of disease, remains an area of active investigation. Increased levels of this compound likely reflect an adaptive mechanism to handle cholesterol excess, and may be altered in conditions such as cholestatic liver disease. The development and application of sensitive and specific analytical methods are crucial for accurately quantifying this compound in biological matrices and elucidating its role in various pathologies.

Future research should focus on:

-

Quantitative studies: Measuring this compound levels in large patient cohorts with liver diseases (NAFLD, cirrhosis), hypercholesterolemia, and atherosclerosis to establish its utility as a biomarker.

-

Biological activity: Investigating the direct biological effects of this compound, including its potential to act as a signaling molecule and its interaction with nuclear receptors and other cellular targets.

-

Enzymology: Identifying the specific human UGT isoforms responsible for cholesterol glucuronidation to better understand the regulation of this pathway.

A deeper understanding of the biological significance of increased this compound levels will provide new insights into cholesterol homeostasis and may open new avenues for therapeutic intervention and diagnostic development in a range of metabolic disorders.

References

- 1. Coronary heart disease: Significance of liver X receptor α genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between lipid profile and severity of liver damage in cirrhotic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol-dependent modification of microsomal dynamics and UDPglucuronyltransferase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xia & He Publishing [xiahepublishing.com]

- 7. Determination of cholesterol in atherosclerotic plaques using near infrared diffuse reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurements of UDP- glucuronosyltransferase (UGT) activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]